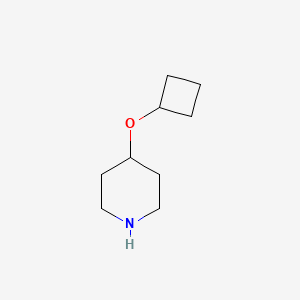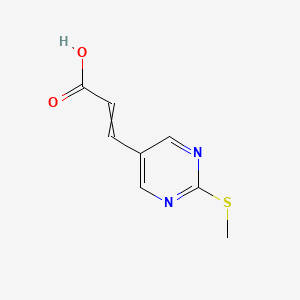
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid
説明
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, also known as MTPA, is an important organic compound used in many scientific and industrial applications. It is a versatile compound with many properties and can be used as a reagent in synthetic organic chemistry, as a catalyst in polymerization reactions, and as a stabilizer for pharmaceuticals. MTPA has also been used in a variety of biochemical and physiological studies, including studies of metabolism, cell signaling, and gene expression.
科学的研究の応用
Synthesis and Chemical Properties
A novel synthesis method involving the reaction of [bis(methylthio)methylene]malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate with 5-aminopyrazoles has been reported, demonstrating the synthetic potential of such compounds in creating mercaptopurine and pentaaza-as-indacene analogues (Elgemeie et al., 1994). Moreover, acrylic acid derivatives incorporating elements of sulfonylurea structure around a central vinylogous core have been synthesized, showcasing their moderate inhibitory effects on acetohydroxyacid synthase (AHAS) and potential herbicidal activity (Mcfadden et al., 1993).
Biological Interactions and Applications
The interaction of novel p-hydroxycinnamic acid amides, structurally related to (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, with bovine serum albumin (BSA) has been investigated through fluorescence and UV–vis spectral studies, highlighting the binding constants, thermodynamic parameters, and conformational changes in BSA (Meng et al., 2012). This research indicates potential biomedical applications through the study of protein-ligand interactions.
Antagonistic Activities and Therapeutic Potential
Compounds structurally related to (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid have been identified as potent antagonists of the αvβ3 receptor, with significant in vitro profiles and pharmacokinetics, suggesting potential for clinical development in the treatment of osteoporosis (Coleman et al., 2004).
Antimicrobial and Antifungal Applications
The synthesis and activity of novel pyrimidines derived from 5-cyano-6-aryl-2-thiouracil, related to (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, have been explored, revealing potential antimicrobial activities in primary screenings, thus suggesting possible applications in developing new chemotherapeutic agents (Ram et al., 1987).
特性
IUPAC Name |
(E)-3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13-8-9-4-6(5-10-8)2-3-7(11)12/h2-5H,1H3,(H,11,12)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRBLLNMSHVARX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



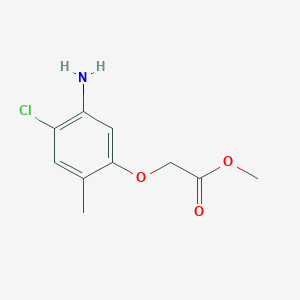
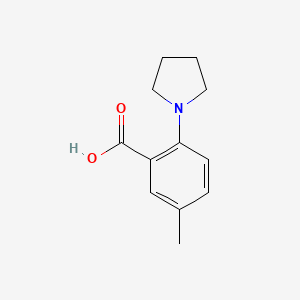
![tert-butyl N-[4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B1423078.png)
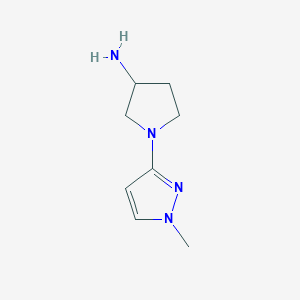
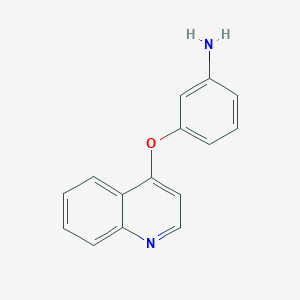
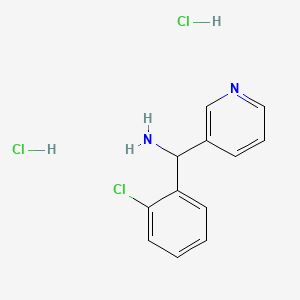
![3-[4-(Propan-2-yl)phenyl]propanamide](/img/structure/B1423084.png)
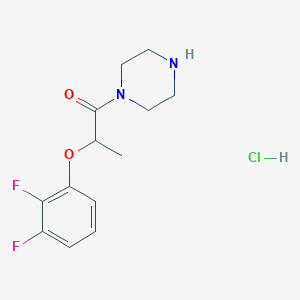
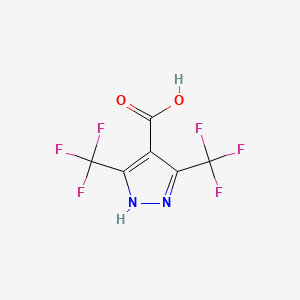
![[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1423094.png)
![3-[(Oxan-4-ylsulfanyl)methyl]aniline](/img/structure/B1423095.png)
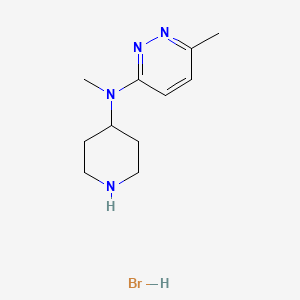
![Methyl 2-[(6-methylpyridin-2-yl)amino]acetate](/img/structure/B1423098.png)
